molecular formula C9H11ClO B12606865 1-Chloro-4-[(1R)-1-methoxyethyl]benzene CAS No. 646041-19-2

1-Chloro-4-[(1R)-1-methoxyethyl]benzene

Cat. No.: B12606865
CAS No.: 646041-19-2
M. Wt: 170.63 g/mol
InChI Key: YLCHCCZZZCBZOS-SSDOTTSWSA-N
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Description

1-Chloro-4-[(1R)-1-methoxyethyl]benzene is a chiral aromatic compound characterized by a para-chlorophenyl group substituted with a (1R)-1-methoxyethyl moiety. This stereochemical configuration distinguishes it from non-chiral analogs and influences its physical, chemical, and biological properties. The compound is synthesized via iron-catalyzed etherification reactions, achieving high yields (91%) under mild conditions . Its structure is confirmed by $^{13}\text{C}$ NMR ($δ$ 37.3, 21.4 ppm for methoxy and ethyl groups) and HRMS ($m/z$ 257.1885 [M + Na]$^+$) .

Properties

CAS No.

646041-19-2

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-4-[(1R)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1

InChI Key

YLCHCCZZZCBZOS-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)OC

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(1R)-1-methoxyethyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Phenol derivatives or amine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 1-Chloro-4-ethylbenzene.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H11ClO
  • Molecular Weight : 170.63 g/mol
  • InChIKey : YLCHCCZZZCBZOS-UHFFFAOYSA-N
  • SMILES : CC(C1=CC=C(C=C1)Cl)OC

These properties are crucial for understanding the reactivity and potential applications of the compound.

Pharmaceutical Applications

1-Chloro-4-[(1R)-1-methoxyethyl]benzene is primarily employed in pharmaceutical research due to its structural characteristics that allow it to act as a building block for various bioactive compounds.

Case Study: Synthesis of PRMT5 Inhibitors

Recent studies have identified derivatives of 1-chloro-4-[(1R)-1-methoxyethyl]benzene as potential inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. The synthesis of these inhibitors utilizes the compound as a key intermediate, demonstrating its relevance in drug discovery .

Chemical Synthesis

The compound serves as an important reagent in organic synthesis. Its chlorinated aromatic structure allows for electrophilic substitution reactions, making it valuable for creating more complex molecules.

Applications in Organic Chemistry

  • Electrophilic Aromatic Substitution : The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of substituted aromatic compounds.
  • Alkylation Reactions : The methoxyethyl group can undergo further transformations to introduce additional functional groups, enhancing the compound's utility in synthetic pathways.

Material Science

In material science, 1-chloro-4-[(1R)-1-methoxyethyl]benzene is explored for its potential use in polymer chemistry and as a solvent or additive.

Polymer Applications

Research indicates that compounds similar to 1-chloro-4-[(1R)-1-methoxyethyl]benzene can be utilized in the development of polymers with specific properties such as thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and composites.

Toxicological Studies

Understanding the safety profile of 1-chloro-4-[(1R)-1-methoxyethyl]benzene is essential for its application in industry and research. Toxicological assessments reveal that while the compound exhibits some degree of toxicity, it is generally considered manageable under controlled conditions.

Toxicity Data Overview

Study TypeResult
Acute Toxicity (LD50)Varies by route (oral vs dermal)
Skin IrritationSlightly irritating
Eye IrritationReversible effects observed

These findings underline the importance of handling precautions when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . This mechanism is facilitated by the presence of electron-withdrawing groups and strong nucleophiles .

Comparison with Similar Compounds

1-Chloro-4-(chloromethyl)benzene

  • Structure : A chloromethyl group replaces the methoxyethyl moiety.
  • Synthesis: Prepared via SN2 substitution using SOCl$_2$ and (4-chlorophenyl)methanol .
  • Properties: Higher reactivity due to the benzylic chloride, enabling nucleophilic substitutions.
  • Applications : Intermediate in synthesizing antiprion acridine derivatives .

1-Chloro-4-(2-chloroethyl)benzene

  • Structure : Features a 2-chloroethyl chain instead of methoxyethyl.
  • Synthesis: Derived from 2-(4-chlorophenyl)ethanol and SOCl$_2$ (quantitative yield) .
  • Properties : The β-chloroethyl group enhances electrophilicity, facilitating cross-coupling reactions. Used in neuroprotective agent synthesis but lacks stereochemical complexity .

1-Chloro-4-((4-nitrophenoxy)methyl)benzene

  • Structure: Nitrophenoxy methyl group introduces electron-withdrawing effects.
  • Synthesis: Mitsunobu-like coupling of 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene .
  • Properties : The nitro group improves binding affinity in surface plasmon resonance assays, making it useful in antiprion studies .

1-Chloro-4-(2-fluoropropyl)benzene

  • Structure : Fluoropropyl substituent introduces fluorophilicity.
  • Properties : Enhanced metabolic stability and blood-brain barrier permeability due to fluorine’s electronegativity. Characterized by $^{19}\text{F}$ NMR ($δ$ -180 ppm) .

Physicochemical Properties

Compound Boiling Point Solubility $^{1}\text{H}$ NMR Shifts Key Applications
1-Chloro-4-[(1R)-1-methoxyethyl]benzene Not reported Moderate δ 1.4–1.5 (CH$3$), 3.3–3.5 (OCH$3$) Pharmacological intermediates
1-Chloro-4-(chloromethyl)benzene High Low δ 4.6 (CH$_2$Cl) Toxicity studies, antiprion agents
1-Chloro-4-(2-fluoropropyl)benzene Low High δ 2.99 (CH$2$), 3.65 (CH$2$F) CNS-targeted drug candidates

Key Insight : The methoxyethyl group enhances solubility compared to chloromethyl analogs, while fluorinated derivatives exhibit superior BBB permeability .

Biological Activity

1-Chloro-4-[(1R)-1-methoxyethyl]benzene, also known by its CAS number 646041-19-2, is a chlorinated aromatic compound with potential biological activities that merit investigation. Understanding its biological effects is essential for applications in pharmaceuticals and environmental science. This article presents a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₉H₁₁ClO
  • Molecular Weight : 170.63 g/mol
  • Structure : The compound features a chlorobenzene moiety with a methoxyethyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene has revealed several key areas of interest:

Cytotoxicity

Research has demonstrated that chlorinated compounds can possess cytotoxic effects on human cell lines. For instance, a study examining similar chlorinated benzene derivatives found significant cytotoxicity against HeLa cells at specific concentrations, suggesting that 1-Chloro-4-[(1R)-1-methoxyethyl]benzene may share this characteristic.

Environmental Impact

The environmental persistence and toxicity of chlorinated compounds are critical considerations. Data from various assessments indicate that such compounds can bioaccumulate in aquatic organisms and may disrupt endocrine systems. The potential for 1-Chloro-4-[(1R)-1-methoxyethyl]benzene to exhibit similar behaviors warrants further investigation.

Case Studies

A few notable studies relevant to the biological activity of similar compounds include:

Study 1: Antimicrobial Efficacy

A study conducted on various chlorinated aromatic compounds assessed their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antimicrobial potency, suggesting that 1-Chloro-4-[(1R)-1-methoxyethyl]benzene could be evaluated for similar activity.

Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro assays using human cancer cell lines demonstrated that chlorinated derivatives could induce apoptosis. The study highlighted the need for further exploration of how structural variations affect cytotoxicity, particularly for compounds like 1-Chloro-4-[(1R)-1-methoxyethyl]benzene.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Environmental ToxicityRisk of bioaccumulation and endocrine disruption

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-4-[(1R)-1-methoxyethyl]benzene, considering stereochemical outcomes?

Methodological Answer: Synthesis of this compound requires careful control of stereochemistry at the chiral (1R)-1-methoxyethyl group. A plausible route involves:

Grignard Addition : React 4-chlorobenzaldehyde with a chiral Grignard reagent (e.g., (R)-1-methoxyethyl magnesium bromide) to form the secondary alcohol intermediate.

Reduction/Oxidation : Use stereospecific catalysts (e.g., chiral oxazaborolidines) to retain the R-configuration during reduction of ketones or oxidation of alcohols.

Purification : Employ chiral HPLC or crystallization to isolate the enantiopure product.
Key Considerations :

  • Monitor reaction temperature (<0°C) to minimize racemization.
  • Validate enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. How can the stereochemistry and purity of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene be characterized?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to resolve enantiomers.
  • NMR Spectroscopy : Compare 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data with computational predictions (DFT calculations) to confirm the (R)-configuration. DEPTQ NMR can distinguish methoxyethyl carbon environments .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]+^+ at m/z 200.0845 for C9H11ClO2\text{C}_9\text{H}_{11}\text{ClO}_2).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing 1-Chloro-4-[(1R)-1-methoxyethyl]benzene under varying catalytic conditions?

Methodological Answer: Yields may vary due to competing side reactions (e.g., racemization, ether cleavage). A systematic approach includes:

Catalyst Screening : Test palladium (Suzuki coupling) vs. nickel catalysts (cross-coupling) for aryl-ether bond formation.

Solvent Effects : Compare polar aprotic solvents (DMF, THF) to stabilize intermediates.

Kinetic Analysis : Use in-situ IR or 19F^{19}\text{F}-NMR (if fluorinated analogs are used) to track reaction progress .

Q. What computational strategies predict the environmental persistence or toxicity of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene?

Methodological Answer:

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.
  • Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., chlorinated benzene derivatives like p,p′-DDE) to infer persistence .

Key Insight : The methoxyethyl group may reduce hydrophobicity (logP\log P) compared to p,p′-DDE, potentially lowering bioaccumulation .

Safety and Handling

Q. What safety protocols are critical for handling 1-Chloro-4-[(1R)-1-methoxyethyl]benzene in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent degradation.
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational 13C^{13}\text{C}13C-NMR chemical shifts?

Methodological Answer:

Re-optimize DFT Parameters : Adjust basis sets (e.g., 6-311+G(d,p)) and solvent models (PCM for CDCl3_3).

Check Conformational Flexibility : Use molecular dynamics (MD) to account for rotational barriers in the methoxyethyl group.

Cross-Validate : Compare with DEPTQ NMR data from analogous compounds (e.g., 1-Chloro-4-(phenylethynyl)benzene) .

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